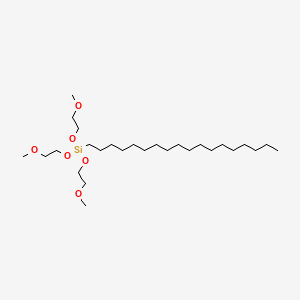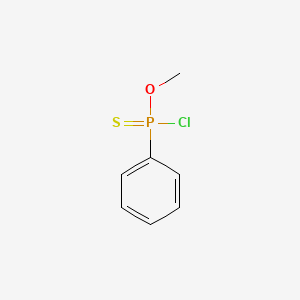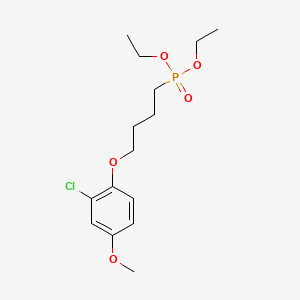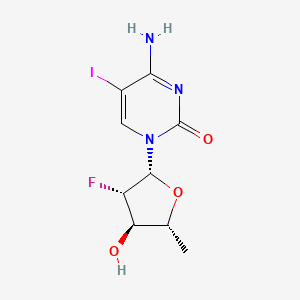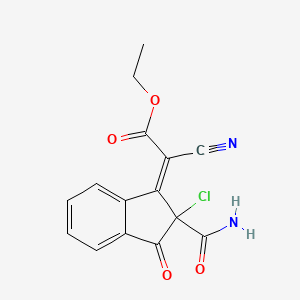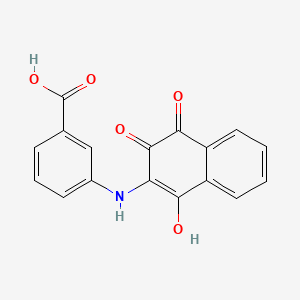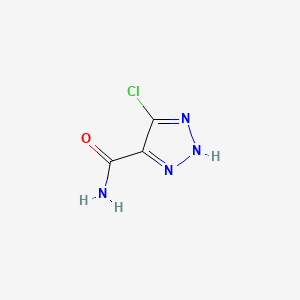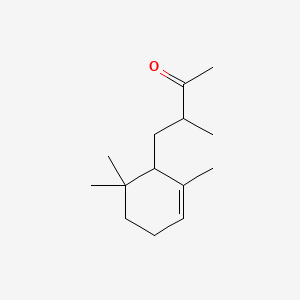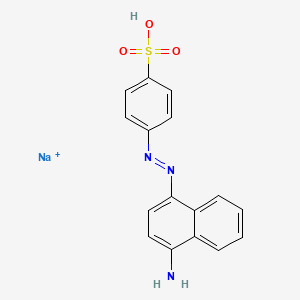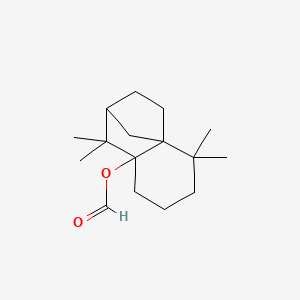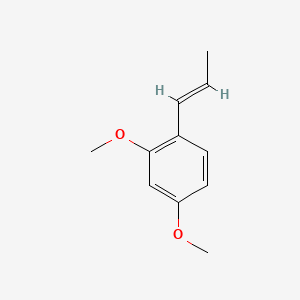
2,4-Dimethoxy-1-(1-propenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxy-1-(1-propenyl)benzene, also known as methyl isoeugenol, is an organic compound with the molecular formula C11H14O2. It is a colorless to pale yellow liquid with a sweet, floral aroma. This compound is found naturally in various essential oils, including citronella oil and ylang-ylang oil .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dimethoxy-1-(1-propenyl)benzene can be synthesized through the methanol etherification of isoeugenol. The process involves reacting isoeugenol with methanol in the presence of a base, such as sodium hydroxide, to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of essential oils from plants like clove and guava. The active ingredient is then isolated and purified through various chemical processes .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethoxy-1-(1-propenyl)benzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of methoxy groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce halogenated derivatives .
Applications De Recherche Scientifique
2,4-Dimethoxy-1-(1-propenyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in pain relief and anti-inflammatory treatments.
Industry: It is used in the fragrance industry due to its pleasant aroma and in the food industry as a flavoring agent
Mécanisme D'action
The mechanism of action of 2,4-Dimethoxy-1-(1-propenyl)benzene involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. For instance, its antimicrobial properties may be due to its ability to disrupt microbial cell membranes .
Comparaison Avec Des Composés Similaires
2,4-Dimethoxy-1-(1-propenyl)benzene is similar to other compounds such as:
Isoeugenol: Both compounds share a similar structure, but this compound has additional methoxy groups, which can influence its chemical reactivity and biological activity.
Eugenol: This compound is also structurally related but lacks the methoxy groups present in this compound.
The presence of methoxy groups in this compound makes it more hydrophobic and can enhance its ability to interact with lipid membranes, potentially increasing its biological activity .
Propriétés
Numéro CAS |
829-39-0 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2,4-dimethoxy-1-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)8-11(9)13-3/h4-8H,1-3H3/b5-4+ |
Clé InChI |
SKWTXGMULLCOGN-SNAWJCMRSA-N |
SMILES isomérique |
C/C=C/C1=C(C=C(C=C1)OC)OC |
SMILES canonique |
CC=CC1=C(C=C(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


